molecular formula C8H8ClFO2S B15262311 4-(1-Fluoroethyl)benzene-1-sulfonyl chloride

4-(1-Fluoroethyl)benzene-1-sulfonyl chloride

Cat. No.: B15262311
M. Wt: 222.66 g/mol
InChI Key: CBCJISSQTPUKRT-UHFFFAOYSA-N
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Description

4-(1-Fluoroethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClFO2S. It is a derivative of benzene, where a sulfonyl chloride group is attached to the benzene ring along with a fluoroethyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Fluoroethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-(1-Fluoroethyl)benzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The general reaction scheme is as follows:

[ \text{C}_8\text{H}_9\text{F} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_8\text{H}_9\text{ClFO}_2\text{S} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance yield. The use of automated systems helps in maintaining consistent quality and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Fluoroethyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl formed.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are used under controlled conditions to achieve the desired substitution.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Nitrated, Brominated, or Sulfonated Benzene Derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

4-(1-Fluoroethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(1-Fluoroethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a fluoroethyl group.

    4-Methylbenzene-1-sulfonyl chloride: Contains a methyl group instead of a fluoroethyl group.

    4-Chlorobenzene-1-sulfonyl chloride: Contains a chlorine atom instead of a fluoroethyl group.

Uniqueness

4-(1-Fluoroethyl)benzene-1-sulfonyl chloride is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C8H8ClFO2S

Molecular Weight

222.66 g/mol

IUPAC Name

4-(1-fluoroethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H8ClFO2S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6H,1H3

InChI Key

CBCJISSQTPUKRT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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